molecular formula C18H20ClN3O2 B10997206 5-chloro-1-(2-methoxyethyl)-N-[2-(1H-pyrrol-1-yl)ethyl]-1H-indole-3-carboxamide

5-chloro-1-(2-methoxyethyl)-N-[2-(1H-pyrrol-1-yl)ethyl]-1H-indole-3-carboxamide

Cat. No.: B10997206
M. Wt: 345.8 g/mol
InChI Key: XNZPREUTSXBDLS-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule with a fascinating structure. Let’s break it down:

    Name: 5-chloro-1-(2-methoxyethyl)-N-[2-(1H-pyrrol-1-yl)ethyl]-1H-indole-3-carboxamide

    Molecular Formula: C₁₈H₂₀ClN₃O₂

    Molecular Weight: 349.83 g/mol

Preparation Methods

Synthetic Routes::

    Starting Material: We begin with 5-chloroindole-3-carboxylic acid.

    Step 1: Protect the carboxylic acid group by converting it into an ester. For example, using methoxyethyl (MeOEt) as the protecting group.

    Step 2: Introduce the pyrrole moiety by reacting with 1H-pyrrole-1-ethanamine.

    Step 3: Chlorinate the indole ring at position 5 using a chlorinating agent.

    Step 4: Deprotect the ester group to obtain the final compound.

Industrial Production::
  • Industrial-scale synthesis typically involves optimized conditions, efficient reagents, and purification steps to achieve high yields.

Chemical Reactions Analysis

    Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.

    Common Reagents and Conditions:

    Major Products: The specific products depend on reaction conditions and substituents. For example, reduction may yield the corresponding amine.

Scientific Research Applications

    Chemistry: Used as a building block for more complex molecules.

    Biology: Investigated for potential biological activity (e.g., as enzyme inhibitors).

    Medicine: Explored for antitumor, anti-inflammatory, or antimicrobial properties.

    Industry: May serve as a precursor in drug synthesis.

Mechanism of Action

    Targets: The compound likely interacts with specific receptors or enzymes.

    Pathways: Further research is needed to elucidate the exact pathways involved.

Comparison with Similar Compounds

    Uniqueness: Highlight its distinct features compared to related indole derivatives.

    Similar Compounds: Include other indole-based compounds like 5-chloroindole or 5-methoxyindole.

Properties

Molecular Formula

C18H20ClN3O2

Molecular Weight

345.8 g/mol

IUPAC Name

5-chloro-1-(2-methoxyethyl)-N-(2-pyrrol-1-ylethyl)indole-3-carboxamide

InChI

InChI=1S/C18H20ClN3O2/c1-24-11-10-22-13-16(15-12-14(19)4-5-17(15)22)18(23)20-6-9-21-7-2-3-8-21/h2-5,7-8,12-13H,6,9-11H2,1H3,(H,20,23)

InChI Key

XNZPREUTSXBDLS-UHFFFAOYSA-N

Canonical SMILES

COCCN1C=C(C2=C1C=CC(=C2)Cl)C(=O)NCCN3C=CC=C3

Origin of Product

United States

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